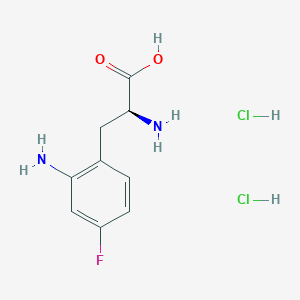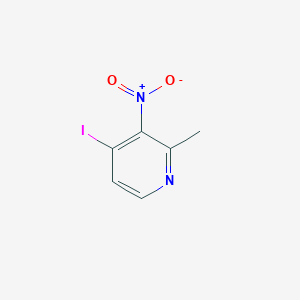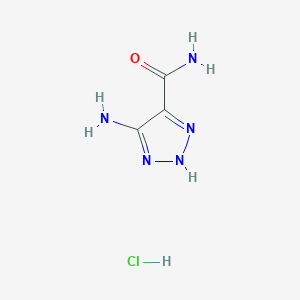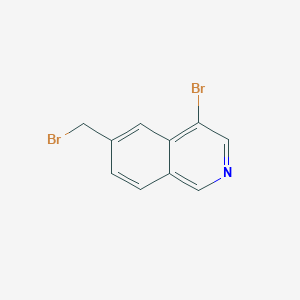![molecular formula C12H13ClN4 B13039456 4-Chloro-1-isobutyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine](/img/structure/B13039456.png)
4-Chloro-1-isobutyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1-isobutyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound is part of the pyrazolo[3,4-D]pyrrolo[2,3-B]pyridine family, known for their diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-isobutyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of hydrazines with 1,3-difunctional electrophilic substrates, followed by cyclization and chlorination steps . The reaction conditions often include heating in ethanol and the use of acid or base catalysts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, scaled up for larger production volumes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial synthesis.
化学反応の分析
Types of Reactions
4-Chloro-1-isobutyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
4-Chloro-1-isobutyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine has several scientific research applications:
作用機序
The mechanism of action of 4-Chloro-1-isobutyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can disrupt critical signaling pathways in cells, leading to therapeutic effects such as the inhibition of cancer cell proliferation .
類似化合物との比較
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Shares a similar core structure but lacks the chlorine and isobutyl groups.
1,4-dihydropyrazolo[4′,3′5,6]pyrano[2,3-b]quinolines: Another class of heterocyclic compounds with similar biological activities.
Uniqueness
4-Chloro-1-isobutyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the isobutyl group enhances its reactivity and potential as a therapeutic agent .
特性
分子式 |
C12H13ClN4 |
|---|---|
分子量 |
248.71 g/mol |
IUPAC名 |
7-chloro-3-(2-methylpropyl)-3,4,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,5,7,9,11-pentaene |
InChI |
InChI=1S/C12H13ClN4/c1-7(2)6-17-10-8-3-4-14-12(8)16-11(13)9(10)5-15-17/h3-5,7,15H,6H2,1-2H3 |
InChIキー |
XGUUUAVIWSUROP-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C2=C3C=CN=C3N=C(C2=CN1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-(Benzo[d]oxazol-7-yl)-3-methyl-1H-pyrrole-2-carboxylicacid](/img/structure/B13039398.png)










